Bis(cyclohexylsulfonyl)methane
Description
Contextualizing Bis(sulfonyl)methane Derivatives within Organosulfur Chemistry
Organosulfur chemistry is a broad field that investigates the properties, synthesis, and reactions of organic compounds containing sulfur. wikipedia.org These compounds are integral to life, with two of the twenty common amino acids, cysteine and methionine, being organosulfur compounds. wikipedia.org The versatility of sulfur, with its various oxidation states, allows for a wide range of functional groups and reactivities. nih.govresearchgate.net
Among the diverse classes of organosulfur compounds are sulfones, which are characterized by a sulfonyl functional group (R-S(=O)₂-R'). nih.gov The sulfonyl group is notable for its electron-withdrawing nature and its ability to form strong hydrogen bonds, which imparts unique chemical properties to the molecules containing it. nih.gov
Bis(sulfonyl)methane derivatives, which feature a methylene (B1212753) group flanked by two sulfonyl groups, are a specific subclass of sulfones. These compounds are recognized for the enhanced acidity of the methylene protons, a consequence of being positioned between two strongly electron-withdrawing sulfonyl moieties. This structural feature makes them valuable intermediates in organic synthesis. The reactivity of the sulfonyl group can be modulated by altering reaction conditions, allowing sulfones to act as nucleophiles, electrophiles, or even radicals. researchgate.net This "chemical chameleon" nature makes molecules with multiple sulfone groups, such as bis(sulfonyl)methanes, versatile building blocks in synthetic chemistry. researchgate.net
Historical Evolution of Methylene Bis-Sulfone Chemistry
The chemistry of methylene bis-sulfones has evolved with the broader understanding of organosulfur compounds. Early research into sulfone chemistry dates back to the 19th century. For instance, Bisphenol S, a compound also containing a sulfonyl group, was first prepared in 1867. wikipedia.org While not a methylene bis-sulfone, the early synthesis and use of such sulfonyl-containing compounds laid the groundwork for exploring related structures.
The development of synthetic methods for creating the methylene bis-sulfone linkage has been a key aspect of its history. A common synthetic route involves the reaction of a thiol with a methylene dihalide, followed by oxidation of the resulting thioether to the corresponding bis-sulfone. googleapis.comepo.org For example, the synthesis of bis(cyclohexylsulfonyl)methane can be achieved by reacting cyclohexylthiol with methylene chloride in the presence of a base, followed by oxidation with hydrogen peroxide. googleapis.comepo.org
The utility of methylene bis-sulfones as reagents in organic synthesis has also been a significant driver of their chemical exploration. For instance, the aldol (B89426) condensation of methylene bis(ethyl sulfone) has been reported as a novel method for synthesizing benzofurans. acs.org This demonstrates the application of the activated methylene group in forming new carbon-carbon bonds.
Scholarly Significance and Emerging Research Trajectories for this compound
The scholarly significance of this compound is primarily linked to its role as a precursor in the synthesis of other specialized chemical reagents. A key application is its use in the preparation of bis(cyclohexylsulfonyl)diazomethane (B145175). googleapis.comepo.org This diazotization reaction involves treating this compound with a suitable reagent like p-toluenesulfonyl azide (B81097) in the presence of a base. googleapis.comepo.org
Bis(cyclohexylsulfonyl)diazomethane, in turn, is utilized as a photoacid generator (PAG) in the field of photolithography, particularly in the manufacturing of semiconductors. When exposed to ultraviolet light, it decomposes to generate an acid, which is a critical step in chemically amplified resist processes.
Current and future research involving this compound and its derivatives are likely to focus on optimizing their synthesis and exploring new applications. This includes the development of more efficient and environmentally benign synthetic routes. Research into related bis(vinylsulfonyl)methane (B1265684) is also being conducted, with market trend analyses suggesting potential growth in its applications. globenewswire.com Furthermore, the broader class of methyl sulfones is being investigated for its potential in medicinal and coordination chemistry, which could open new avenues for derivatives of this compound. chemrxiv.org
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 82386-41-2 |
| Molecular Formula | C₁₃H₂₄O₄S₂ |
| Molecular Weight | 308.5 g/mol |
| IUPAC Name | cyclohexylsulfonylmethylsulfonylcyclohexane |
| Boiling Point | 554.24°C at 760 mmHg |
| Density | 1.253 g/cm³ |
| Melting Point | 137-139°C |
Data sourced from references googleapis.comepo.orgguidechem.comchemicalbook.com
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process:
Nucleophilic Substitution: Cyclohexylthiol is reacted with methylene chloride in the presence of a base, such as potassium hydroxide (B78521), in a solvent like ethanol (B145695). googleapis.comepo.org This forms the intermediate, bis(cyclohexylthio)methane.
Oxidation: The intermediate thioether is then oxidized to the final bis-sulfone product. A common oxidizing agent for this step is hydrogen peroxide, often catalyzed by sodium tungstate (B81510). googleapis.comepo.org The reaction is typically carried out at a controlled temperature of 45–50°C. The resulting this compound can be purified by recrystallization from ethanol, yielding white needles. googleapis.comepo.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexylsulfonylmethylsulfonylcyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4S2/c14-18(15,12-7-3-1-4-8-12)11-19(16,17)13-9-5-2-6-10-13/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJPWFAOIWTMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CS(=O)(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512743 | |
| Record name | 1,1'-(Methylenedisulfonyl)dicyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82386-41-2 | |
| Record name | 1,1'-(Methylenedisulfonyl)dicyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Bis Cyclohexylsulfonyl Methane
Established Synthetic Pathways for Bis(cyclohexylsulfonyl)methane: A Critical Review.
The most well-documented and industrially relevant method for the synthesis of this compound proceeds through a two-step sequence involving nucleophilic substitution to form a bis-sulfide intermediate, which is subsequently oxidized to the target disulfone.
Nucleophilic Substitution and Subsequent Oxidative Transformations.
This classical approach begins with the formation of bis(cyclohexylthio)methane. This is typically achieved through the reaction of cyclohexylthiol with a suitable methylene (B1212753) group source, such as dichloromethane (B109758), under basic conditions. The base, often a strong alkali like potassium hydroxide (B78521), deprotonates the thiol to form the more nucleophilic cyclohexylthiolate anion. This anion then displaces the halide leaving groups from the dihalomethane in a sequential nucleophilic substitution reaction.
The subsequent and crucial step is the oxidation of the resulting bis(cyclohexylthio)methane to this compound. This transformation requires a potent oxidizing agent. A commonly employed and effective system for this oxidation is a combination of hydrogen peroxide and a sodium tungstate (B81510) catalyst. The reaction is typically conducted at moderately elevated temperatures to ensure complete oxidation of both sulfide (B99878) moieties to the sulfone level.
| Reaction Step | Reagents and Conditions | Typical Yield |
| Nucleophilic Substitution | Cyclohexylthiol, Dichloromethane, Potassium Hydroxide, Ethanol (B145695) | >80% |
| Oxidation | Bis(cyclohexylthio)methane, Hydrogen Peroxide, Sodium Tungstate, 45-50°C | High |
Alternative and Developing Synthetic Routes for this compound.
While the oxidation of bis(cyclohexylthio)methane is the predominant method, other synthetic strategies for forming geminal disulfones can be considered as potential alternative routes for this compound. These methods, while not extensively reported for this specific compound, are established in the broader field of sulfone synthesis.
One such alternative involves the use of sulfinate salts. Cyclohexanesulfinate, for instance, could theoretically be reacted with a suitable methylene electrophile. The alkylation of sulfinates is a known method for the formation of sulfones. However, the use of dihalomethanes as the electrophile can sometimes lead to mixtures of products, and careful optimization of reaction conditions would be necessary.
Another conceivable route could involve organometallic reagents. For example, the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium halide) with a sulfur dioxide equivalent could generate a cyclohexylsulfinate intermediate in situ, which could then be further elaborated. Alternatively, the reaction of methanedisulfonyl halides with two equivalents of a cyclohexyl organometallic reagent could directly form the carbon-sulfur bonds of the final product. These approaches, however, are often limited by the availability and stability of the necessary starting materials and reagents.
Mechanistic Considerations in the Formation of this compound.
A thorough understanding of the reaction mechanisms is critical for optimizing the synthesis of this compound and minimizing the formation of byproducts.
Analysis of the Sulfide Formation and Subsequent Oxidation Mechanisms.
The formation of bis(cyclohexylthio)methane from cyclohexylthiol and dichloromethane is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The reaction proceeds in two consecutive steps. First, the cyclohexylthiolate anion, a potent nucleophile, attacks one of the electrophilic carbon atoms of dichloromethane, displacing a chloride ion. This results in the formation of chloromethyl cyclohexyl sulfide. A second molecule of cyclohexylthiolate then attacks the same carbon atom, displacing the second chloride ion to yield the final bis(cyclohexylthio)methane product.
The oxidation of the bis-sulfide to the disulfone using the hydrogen peroxide/sodium tungstate system is a more complex process. The active oxidant is not hydrogen peroxide itself, but rather a peroxotungstate species formed from the reaction of sodium tungstate with hydrogen peroxide. These peroxotungstate species are powerful oxygen transfer agents. The mechanism is believed to involve the nucleophilic attack of the sulfur atom of the sulfide on an electrophilic oxygen atom of the peroxotungstate complex. This results in the formation of a sulfoxide (B87167) intermediate. A second oxidation step, also mediated by the peroxotungstate species, then converts the sulfoxide to the final sulfone. The catalytic cycle is completed by the regeneration of the peroxotungstate species upon reaction with another molecule of hydrogen peroxide.
Investigation of Radical Pathways and Catalytic Intermediates in Synthesis.
While the primary mechanisms for both the substitution and oxidation steps are considered to be ionic in nature, the potential for radical-mediated side reactions cannot be entirely dismissed, particularly during the oxidation step. The decomposition of hydrogen peroxide can, under certain conditions, generate hydroxyl radicals. However, in the context of the tungstate-catalyzed oxidation of sulfides, the reaction is generally considered to proceed via the well-established oxygen transfer mechanism involving peroxotungstate intermediates. The involvement of radical pathways in the synthesis of this compound has not been definitively established in the literature. The use of radical scavengers in the reaction mixture could be a method to probe for the presence of radical intermediates, but such studies have not been widely reported for this specific synthesis.
The key catalytic intermediates in the oxidation step are various peroxotungstate species. Depending on the reaction conditions (pH, concentration of hydrogen peroxide), different peroxotungstate complexes can be formed, which may exhibit varying reactivities. The efficiency of the catalytic cycle is dependent on the stability and reactivity of these intermediates.
Kinetic and Thermodynamic Parameters Influencing Synthetic Efficiency.
The efficiency of the synthesis of this compound is influenced by several kinetic and thermodynamic factors. In the nucleophilic substitution step, the rate of the reaction is dependent on the concentrations of both the cyclohexylthiolate and dichloromethane, as expected for an SN2 reaction. The choice of solvent is also critical; polar aprotic solvents can enhance the rate of SN2 reactions.
Thermodynamically, the formation of the carbon-sulfur bonds is generally a favorable process. The subsequent oxidation of the sulfide to the sulfone is a highly exothermic process, and careful temperature control is necessary to prevent runaway reactions and the formation of degradation products.
| Parameter | Influence on Synthesis |
| Nucleophile Concentration | Affects the rate of the initial substitution reaction. |
| Temperature | Influences the rates of both the substitution and oxidation steps. Higher temperatures in the oxidation step can lead to over-oxidation or decomposition. |
| Catalyst Loading | The concentration of sodium tungstate affects the rate of the oxidation reaction. |
| pH | Can influence the stability of the peroxotungstate catalytic species. |
Optimization of Synthetic Conditions for Academic and Preparative Applications.
The successful synthesis of research-grade this compound hinges on the meticulous control and optimization of various reaction parameters. These factors collectively influence the reaction's efficiency, yield, and the purity of the final product.
Role of Catalytic Systems and Reagent Selection.
The selection of an appropriate catalytic system is paramount for the efficient oxidation of the intermediate, bis(cyclohexylthio)methane, to its corresponding sulfone. A widely employed and effective method utilizes a catalytic system composed of sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂). In this system, hydrogen peroxide acts as the primary oxidant, while sodium tungstate serves as a catalyst to facilitate the oxidation process. This particular system is advantageous due to its efficiency and the generation of water as the primary byproduct, rendering it a relatively clean and environmentally benign process.
The initial nucleophilic substitution reaction also requires careful selection of reagents. This step typically commences with the reaction of cyclohexylthiol with a suitable methylene source, such as methylene chloride. The reaction is conducted in a basic medium to deprotonate the thiol, thereby increasing its nucleophilicity. Strong bases like potassium hydroxide are commonly used for this purpose. The choice of base and the quality of the cyclohexylthiol and methylene chloride are critical in minimizing side reactions and maximizing the yield of the bis(cyclohexylthio)methane intermediate.
| Reagent/Catalyst | Role in Synthesis | Common Examples |
| Thiol | Starting material providing the cyclohexylsulfonyl moiety | Cyclohexylthiol |
| Methylene Source | Provides the central methylene bridge | Methylene Chloride |
| Base | Deprotonates the thiol to enhance nucleophilicity | Potassium Hydroxide |
| Oxidant | Oxidizes the sulfide intermediate to the sulfone | Hydrogen Peroxide (30%) |
| Oxidation Catalyst | Facilitates the oxidation reaction | Sodium Tungstate (Na₂WO₄) |
Impact of Solvent Systems and Temperature Profiles on Reaction Outcomes.
The choice of solvent and the temperature at which the reactions are conducted are critical variables that significantly impact the reaction rate, yield, and purity of this compound. In the initial nucleophilic substitution step, an alcoholic solvent such as ethanol is frequently employed. Polar protic solvents can facilitate the dissolution of the reactants and stabilize the charged intermediates, thereby promoting the reaction.
| Parameter | Nucleophilic Substitution | Catalytic Oxidation |
| Solvent System | Ethanol | Water (from H₂O₂ solution) |
| Temperature Profile | Room Temperature to mild heating | 45–50°C |
| Impact on Outcome | Influences reaction rate and solubility of reactants. | Critical for reaction rate and prevention of product decomposition. |
Purification Methodologies for Research-Grade this compound.
Obtaining research-grade this compound necessitates effective purification to remove unreacted starting materials, intermediates, and any byproducts formed during the synthesis. A common and highly effective technique for the purification of the final product is recrystallization. Ethanol has been reported as a suitable solvent for this purpose. The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.
The success of the purification is often assessed by the melting point of the resulting crystals. Pure this compound is a white crystalline solid with a reported melting point in the range of 137–139°C. sciensage.info Achieving a sharp melting point within this range is a strong indicator of high purity. For more challenging purifications, or to achieve even higher purity, column chromatography could be employed. This technique separates compounds based on their differential adsorption onto a stationary phase, allowing for the isolation of the desired product from closely related impurities. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents) would need to be optimized for the specific separation.
| Purification Method | Description | Key Parameters |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Choice of solvent (e.g., ethanol), cooling rate. |
| Washing | Rinsing the filtered solid with a suitable solvent to remove residual impurities. | Choice of washing solvent (e.g., cold ethanol). |
| Column Chromatography | Separation based on differential adsorption onto a stationary phase. | Stationary phase, mobile phase composition. |
Advanced Spectroscopic and Structural Elucidation Studies of Bis Cyclohexylsulfonyl Methane
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of Bis(cyclohexylsulfonyl)methane in solution. ¹H NMR analysis provides definitive evidence for the compound's constitution by identifying the chemical environment of all hydrogen atoms.
Detailed research findings have identified three distinct proton signals. A complex multiplet observed between δ 1.13 and 2.24 ppm is assigned to the twenty protons of the cyclohexyl rings' methylene (B1212753) groups (CH₂). Another multiplet, appearing further downfield between δ 3.52 and 3.66 ppm, corresponds to the two methine protons (CH) of the cyclohexyl groups, located at the point of attachment to the sulfonyl group. A sharp singlet at 4.39 ppm is characteristic of the two protons of the central methylene bridge (SO₂-CH₂-SO₂). The integration of these signals (20H, 2H, and 2H, respectively) is fully consistent with the proposed molecular structure.
The broadness and complexity of the multiplets for the cyclohexyl protons suggest significant conformational dynamics. The cyclohexyl rings are not static but undergo rapid chair-to-chair interconversions at room temperature. This dynamic behavior results in an averaged signal for the axial and equatorial protons, leading to the observed complex splitting patterns. The precise chemical shift of the methine protons indicates the strong deshielding effect of the adjacent electron-withdrawing sulfonyl groups.
| ¹H NMR Spectroscopic Data for this compound | | :--- | :--- | :--- | :--- | | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | | 1.13–2.24 | Multiplet (m) | 20H | Cyclohexyl CH₂ groups | | 3.52–3.66 | Multiplet (m) | 2H | Cyclohexyl CH groups | | 4.39 | Singlet (s) | 2H | Methylene bridge CH₂ | Data sourced from reference .
Utilization of Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers critical insights into the functional groups and bonding characteristics of this compound.
IR spectroscopy has been instrumental in confirming the presence of the key sulfone functional group. Strong absorption bands observed at 1320 cm⁻¹ and 1305 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. The high frequency of these bands is indicative of the strong double-bond character and the electronegativity of the surrounding atoms.
While specific Raman spectroscopic data is not detailed in the available literature, its application would be highly complementary to IR spectroscopy. endress.com Raman scattering is particularly sensitive to symmetric vibrations and bonds involving less polar or non-polar moieties. Therefore, it would be expected to strongly feature the symmetric S=O stretch, C-S stretching vibrations, and various vibrations within the cyclohexyl carbon skeleton. Analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational modes. nih.govwolfram.com
| Vibrational Spectroscopy Data for this compound | | :--- | :--- | :--- | | Technique | Frequency (cm⁻¹) | Assignment | | Infrared (IR) | 1320 | Asymmetric S=O Stretch | | Infrared (IR) | 1305 | Symmetric S=O Stretch | Data sourced from reference .
**3.3. X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. While a specific single-crystal X-ray diffraction study for this compound (CAS 82386-41-2) is not prominently available in the surveyed literature, the principles of the technique are well-established for related sulfonyl compounds. rsc.orgjhu.edu
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Insight
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of a compound's molecular formula and for gaining insight into its fragmentation pathways. nih.gov For this compound, HRMS provides an exact mass measurement that distinguishes its elemental composition from other potential formulas with the same nominal mass.
The calculated exact mass for the molecular formula of this compound, C₁₃H₂₄O₄S₂, is 308.11200 Da. chemsrc.com An experimental HRMS measurement matching this value to within a few parts per million (ppm) would serve as definitive confirmation of the molecular formula.
In addition to formula confirmation, the fragmentation patterns observed in the mass spectrum offer structural information. Under ionization, the molecule would likely undergo characteristic cleavages. Plausible fragmentation pathways include:
Cleavage of the carbon-sulfur bond, leading to the loss of a cyclohexylsulfonyl radical (C₆H₁₁SO₂) or a cyclohexyl radical (C₆H₁₁).
Fission of the central C-S bond, potentially leading to fragments corresponding to [CH₂(SO₂)C₆H₁₁]⁺.
Loss of sulfur dioxide (SO₂) molecules, a common fragmentation pathway for sulfones.
Analyzing these fragments helps piece together the molecular structure, corroborating data from other analytical methods.
| High-Resolution Mass Spectrometry Data | | :--- | :--- | | Property | Value | | Molecular Formula | C₁₃H₂₄O₄S₂ | | Molecular Weight | 308.457 g/mol | | Exact Mass | 308.11200 Da | Data sourced from references chemsrc.comguidechem.com.
Chemical Reactivity and Mechanistic Investigations of Bis Cyclohexylsulfonyl Methane
Reactivity of the Methylene (B1212753) Bis-Sulfone Moiety: Carbon Acidity and Deprotonation Reactions
The central feature of bis(cyclohexylsulfonyl)methane's reactivity is the methylene group (—CH₂—) positioned between two strongly electron-withdrawing sulfonyl groups (—SO₂—). This structural arrangement significantly influences the chemical behavior of the molecule, particularly the acidity of the methylene protons.
The sulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. The cumulative inductive effect of two adjacent cyclohexylsulfonyl groups makes the alpha-protons on the central methylene carbon considerably acidic. This enhanced acidity facilitates deprotonation by a base to form a resonance-stabilized carbanion. The negative charge on the carbanion is delocalized over the central carbon and the four oxygen atoms of the two sulfonyl groups.
The deprotonation reaction results in the formation of a nucleophilic carbanion. This carbanion is a key intermediate in various synthetic transformations, including the diazotization process discussed in the subsequent section. The stability and nucleophilicity of this carbanion are central to the synthetic utility of this compound. rsc.org
Table 1: Deprotonation of Bis(sulfonyl)methanes
| Bis(sulfonyl)methane Derivative | Base Used | Resulting Species |
|---|---|---|
| Bis(phenylsulfonyl)methane (B177063) | MeLi, BuNa, BnK | Monometalated carbanions |
| Bis(phenylsulfonyl)methane | 2 equiv. MeLi, BuNa, BnK | Geminal dimetalated carbanions |
Transformations Leading to Reactive Intermediates: The Case of Diazotization to Bis(cyclohexylsulfonyl)diazomethane (B145175)
A significant transformation of this compound involves its conversion to bis(cyclohexylsulfonyl)diazomethane. This reaction is a prime example of how the parent compound can be a precursor to highly reactive and synthetically valuable intermediates. atomfair.com
The synthesis of bis(cyclohexylsulfonyl)diazomethane is achieved through a diazo transfer reaction. chem-station.comlookchem.com This process involves reacting this compound with a diazo-transfer agent, most commonly an organic sulfonyl azide (B81097) such as p-toluenesulfonyl azide (tosyl azide), in the presence of a base. The reaction is typically carried out in a mixed solvent system, for example, an ethanol-water mixture, with a base like sodium hydroxide (B78521) (NaOH). Careful temperature control, often between 0°C and 20°C, is crucial to prevent the decomposition of the thermally sensitive diazo product. The resulting bis(cyclohexylsulfonyl)diazomethane is typically a pale yellow solid.
Table 2: Typical Reaction Parameters for the Diazotization of this compound
| Parameter | Value/Condition |
|---|---|
| Substrate | This compound |
| Reagent | p-Toluenesulfonyl azide (Tosyl azide) |
| Base | Sodium Hydroxide (NaOH) |
| Solvent | Ethanol-water mixture |
| Temperature | 0–20°C |
| Product | Bis(cyclohexylsulfonyl)diazomethane |
The mechanism of the diazo transfer reaction is initiated by the deprotonation of the acidic methylene protons of this compound by the base. wikipedia.org The presence of the two strongly electron-withdrawing sulfonyl groups facilitates the formation of a stable carbanion.
Bis(cyclohexylsulfonyl)diazomethane is a stable yet reactive compound, primarily utilized as a photoacid generator (PAG) in photolithography for the manufacturing of semiconductor devices. atomfair.com The reactivity of the diazo group is central to this application.
Upon exposure to thermal or photochemical energy (such as UV light), bis(cyclohexylsulfonyl)diazomethane decomposes. This decomposition involves the loss of a molecule of dinitrogen (N₂), a very stable leaving group, to generate a highly reactive bis(cyclohexylsulfonyl)carbene intermediate. wikipedia.orgelsevierpure.com
This carbene is a key reactive species that can undergo a variety of subsequent reactions:
Cycloadditions: Carbenes are known to react with alkenes to form cyclopropanes. wikipedia.org
C-H Insertion: The carbene can insert into carbon-hydrogen bonds. chem-station.com
Rearrangements: In some cases, carbenes can undergo intramolecular rearrangements, such as the Wolff rearrangement, although this is more common for α-diazoketones. wikipedia.org
Ylide Formation: Reaction with heteroatom-containing compounds (like sulfides or amines) can lead to the formation of ylides. emory.edu
In the context of photolithography, the carbene intermediate ultimately leads to the generation of a strong acid, which then catalyzes chemical changes in a photoresist material. This demonstrates how this compound serves as a stable precursor to a compound that can generate highly reactive species with significant industrial applications.
Electrophilic and Nucleophilic Reactivity at the Methylene Bridge and Sulfonyl Centers
The reactivity of this compound is characterized by the dual nature of its functional groups, allowing for both electrophilic and nucleophilic interactions.
Methylene Bridge: As established, the methylene bridge is acidic and readily deprotonates to form a nucleophilic carbanion. rsc.org This carbanion can react with a variety of electrophiles. For example, S,S-bis-ylides, which are related stabilized carbanions, have been shown to react with electrophiles like methyl iodide and carbon dioxide, leading to C-alkylation and C-carboxylation, respectively. mdpi.com Similarly, the carbanion derived from this compound is expected to undergo reactions such as alkylation and acylation with suitable electrophilic partners. The reaction of the carbanion from bis(phenylsulfonyl)methane with electron-deficient heteroaromatics to form σ-adducts has also been studied. researchgate.net
Sulfonyl Centers: The sulfur atom in a sulfonyl group is at a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This makes the sulfur atom electrophilic and susceptible to attack by nucleophiles. pearson.com Nucleophilic substitution at a tetracoordinate sulfonyl sulfur is a known class of reaction, though it is more complex than substitution at an sp³-hybridized carbon. mdpi.commdpi.com The reaction can proceed through different mechanisms, including a synchronous Sₙ2-like pathway with a single transition state or a stepwise addition-elimination mechanism involving a hypervalent trigonal-bipyramidal intermediate. mdpi.comiupac.orgresearchgate.net The specific pathway is influenced by the nucleophile, the leaving group, and the substituents on the sulfur atom. mdpi.com While specific studies on the nucleophilic substitution at the sulfonyl centers of this compound are not detailed in the provided results, the general principles of sulfonyl chemistry suggest that strong nucleophiles could potentially attack the sulfur atom, leading to the cleavage of a carbon-sulfur or sulfur-oxygen bond, though the C-S bond in alkyl sulfones is generally robust.
Studies on Oxidative and Reductive Transformations of this compound
Reductive Transformations: The sulfonyl group is generally resistant to reduction. wikipedia.org However, under specific conditions, it can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce some sulfones to sulfides, though this is not a universal reaction. wikipedia.orgresearchgate.netcdnsciencepub.com Another method for the reductive cleavage of the C-S bond in sulfones is the use of metal amalgams, such as aluminum amalgam (Al/Hg). wikipedia.org These reductive desulfonylation reactions typically proceed via a radical mechanism, where electron transfer to the sulfone leads to fragmentation into a sulfinate anion and an organic radical, which is then further reduced and protonated. wikipedia.org
Oxativative Transformations: The sulfur atom in the sulfonyl group of this compound is already in its highest stable oxidation state (+6), making further oxidation at this center unlikely under normal conditions. The cyclohexyl rings and the methylene bridge are composed of C-C and C-H single bonds, which are generally inert to oxidation except under harsh conditions.
However, the carbanion formed upon deprotonation of the methylene bridge can be susceptible to oxidation. Studies on related bis-sulfinyl carbanions have shown that they can undergo single-electron transfer (SET) oxidation with reagents like iron(III) salts to generate radical intermediates. researchgate.netacademie-sciences.fracademie-sciences.fr These radicals can then participate in further reactions, such as cyclizations. researchgate.net It is plausible that the carbanion of this compound could exhibit similar reactivity towards oxidizing agents. Anodic oxidation of related methanesulfonate (B1217627) anions has been shown to produce methylsulfonyloxyl radicals. researchgate.net
Computational and Theoretical Chemical Studies of Bis Cyclohexylsulfonyl Methane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These calculations can predict a wide range of properties, including molecular geometries, bond energies, electronic charge distributions, and spectroscopic characteristics. For Bis(cyclohexylsulfonyl)methane, such calculations would be crucial in understanding the influence of the two cyclohexylsulfonyl groups on the central methylene (B1212753) bridge.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic ground state properties of molecules by calculating the electron density.
For sulfonyl-containing compounds, DFT methods like B3LYP are commonly used to predict molecular properties. In studies of the related bis(phenylsulfonyl)methane (B177063) (BPSM), DFT calculations have been employed to predict transition-state energies and explain variations in reaction yields under different conditions. These calculations can also determine key parameters like electrophilicity indices through the analysis of molecular electrostatic potential (MEP) maps, which are crucial for predicting reactivity.
The electronic properties of this compound would be dictated by the strong electron-withdrawing nature of the two sulfonyl groups. This effect polarizes the C-H bonds of the central methylene group, increasing their acidity. DFT calculations would quantify this effect by computing atomic charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.
Table 1: Predicted Electronic Properties from Analogous Sulfonyl Compounds
| Property | Description | Expected Trend for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Expected to be relatively low due to the electron-withdrawing sulfonyl groups. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Expected to be relatively low, making the molecule susceptible to nucleophilic attack at the sulfur atoms or the central carbon. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical stability. | A larger gap would suggest higher kinetic stability. |
| Mulliken Charges | Distribution of electron charge among the atoms. | Significant positive charges are expected on the sulfur atoms and the central carbon atom, with negative charges on the oxygen atoms. |
| Dipole Moment | A measure of the net molecular polarity. | A significant dipole moment is expected due to the polar S=O bonds. |
This table is illustrative and based on general principles and data from analogous compounds. Specific values for this compound require dedicated DFT calculations.
The flexibility of the two cyclohexyl rings and the bonds around the central methylene and sulfonyl groups means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.
Systematic theoretical studies on polychlorocyclohexanes have demonstrated the power of DFT and post-Hartree-Fock methods in mapping complex conformational landscapes. rsc.org For this compound, a similar approach would involve rotating the key dihedral angles (C-S-C-S, S-C-C-C) and calculating the energy at each step to map the potential energy surface. This process identifies the low-energy conformers and the transition states that connect them.
Table 2: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description | Expected Influence on Stability |
|---|---|---|
| C(cyclohexyl)-S-CH₂-S | Rotation around the S-C(methylene) bond | Governs the relative orientation of the two sulfonyl groups. |
| C(methylene)-S-C(cyclohexyl)-C | Rotation around the S-C(cyclohexyl) bond | Determines the orientation of the cyclohexyl ring relative to the sulfonyl group. |
This table outlines the critical rotational degrees of freedom. A full energy landscape map would require systematic scanning of these angles.
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Interactions
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
A prerequisite for accurate MD simulations is a reliable force field, which is a set of parameters describing the potential energy of the atoms. Recently, the CHARMM General Force Field (CGenFF) was extended to include sulfonyl-containing compounds, enabling the modeling and simulation of molecules like this compound in various environments. nih.govresearchgate.net These force fields are parameterized using high-level quantum mechanical data and validated against experimental results like crystal structures and pure solvent densities. nih.gov
MD simulations of this compound in a solvent (e.g., water or an organic solvent) could reveal important information about its solvation structure, conformational dynamics, and intermolecular interactions. For example, simulations could quantify the strength and lifetime of hydrogen bonds between the sulfonyl oxygens and solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological setting. tandfonline.comnih.govbohrium.com
Theoretical Insights into Reaction Pathways and Transition State Analysis
Computational chemistry is extensively used to elucidate reaction mechanisms by mapping the entire reaction pathway from reactants to products. cas.cnopenstax.org This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy barrier, which determines the reaction rate.
For this compound, a key reaction is the deprotonation of the central methylene carbon, which is acidic due to the adjacent electron-withdrawing sulfonyl groups. DFT calculations can model this process by calculating the pKa value and the structure of the resulting carbanion. researchgate.net
In studies of the related fluorobis(phenylsulfonyl)methane (B1258845) (FBSM), DFT calculations were crucial in understanding why its nucleophilic addition to aldehydes was challenging. cas.cn The calculations revealed that the reaction was thermodynamically unfavorable due to destabilizing lone pair repulsions in the product. researchgate.net However, the use of a specific base (LiHMDS) could make the reaction favorable through strong Li-O coordination, a phenomenon that was rationalized and supported by DFT modeling. cas.cn Similar computational analysis for this compound could predict its reactivity with various electrophiles and help in designing optimal reaction conditions.
Table 3: Example of a Theoretical Reaction Study on an Analogous System
| Reaction | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Nucleophilic addition of Fluorobis(phenylsulfonyl)methane (FBSM) to benzaldehyde | DFT: B3LYP/6-311+G(2d,p) | The reaction is thermodynamically disfavored with standard bases but becomes favorable with LiHMDS due to stabilizing Li-O coordination in the transition state and product. | cas.cn |
Exploration of Bis Cyclohexylsulfonyl Methane Motifs in Coordination Chemistry and Ligand Design Research
Investigating Bis(cyclohexylsulfonyl)methane as a Potential C-Donor Ligand
The central methylene (B1212753) group (CH₂) in this compound is flanked by two strongly electron-withdrawing cyclohexylsulfonyl groups. This structural arrangement significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by a suitable base. The removal of a proton results in the formation of a resonance-stabilized carbanion, where the negative charge is delocalized over the central carbon and the four oxygen atoms of the sulfonyl groups.
This carbanion can function as a potent C-donor ligand, forming a covalent bond with a metal center. Research on the analogous compound, bis(phenylsulfonyl)methane (B177063), has demonstrated that its carbanion readily forms stable complexes with alkali metals such as lithium, sodium, and potassium. rsc.org The direct deprotonation of bis(phenylsulfonyl)methane with organometallic bases yields these carbanion complexes, which can be isolated and structurally characterized. rsc.org These findings strongly support the potential for this compound to act as a C-donor ligand, providing a direct carbon-metal bond within a coordination complex. The reactivity of this carbanion has also been explored in the context of its reactions with electrophiles like 4-nitrobenzofurazan derivatives. researchgate.net
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| This compound | 82386-41-2 | C₁₃H₂₄O₄S₂ | 308.45 | Acidic methylene protons |
| Bis(phenylsulfonyl)methane | 3406-02-8 | C₁₃H₁₂O₄S₂ | 296.36 | Well-studied C-donor carbanion |
Role of the Sulfonyl Moiety in Metal-Ligand Interactions within Coordination Complexes
The sulfonyl group (-SO₂) plays a critical, multifaceted role in the coordination behavior of this compound-based ligands. Beyond activating the central carbon for deprotonation, the sulfonyl groups themselves are directly involved in coordinating metal ions. Each sulfonyl group contains two oxygen atoms that can act as Lewis basic donor sites, binding to a metal center.
In the case of the carbanion of bis(phenylsulfonyl)methane, crystallographic studies have revealed that the ligand acts in a chelating fashion. rsc.org The central carbanion carbon binds to the metal, while oxygen atoms from each of the two sulfonyl groups also coordinate to the same metal center. rsc.org This creates a stable, six-membered chelate ring, an arrangement that enhances the thermodynamic stability of the complex. This chelation results in a polymeric chain structure in the solid state, where the metal centers are bridged by interactions with the sulfonyl oxygen atoms of adjacent ligand units. rsc.org The coordination potential of the sulfonyl group is a well-established principle, with sulfonamides and related functional groups known to coordinate with metal ions through their oxygen or nitrogen atoms in various modes. researchgate.netcardiff.ac.uk
Design and Synthesis of Derivatized this compound-Based Ligand Frameworks
The this compound scaffold offers several avenues for derivatization to create more complex and tailored ligand frameworks. The ability to generate a carbanion at the central methylene position allows for the introduction of various functional groups through reactions with electrophiles. This strategy could be used to synthesize multidentate ligands by attaching additional donor moieties.
While specific derivatization of this compound for ligand synthesis is not extensively documented, the principles are well-established in the synthesis of other ligand types. For instance, bis(pyrazolyl)methane and bis(thiosemicarbazone) ligands are synthesized through condensation reactions that could be adapted to functionalized methane (B114726) backbones. nih.govresearchgate.net The synthesis of N-functionalized bis(diaryl/dialkylphosphino)amine-type ligands highlights how modification of a central scaffold can fine-tune the properties of the resulting metal complexes for specific applications. nih.gov Analogously, introducing substituents onto the cyclohexyl rings or modifying the central carbon of this compound could systematically alter the steric and electronic properties of the resulting ligands.
Table 2: Examples of Synthetic Strategies for Methane-Based Ligands
| Ligand Type | Synthetic Precursors | Key Reaction Type | Resulting Ligand Feature |
| Bis(pyrazolyl)methane | Pyrazole, Dihalomethane | Nucleophilic Substitution | N,N'-chelation |
| Bis(thiosemicarbazone) | Diketone, Thiosemicarbazide | Condensation | N,S-chelation |
| Functionalized Bis(sulfonyl)methane | Bis(sulfonyl)methane, Electrophile | Carbanion Alkylation | C-donor with appended functionality |
Academic Applications in Metal-Catalyzed Reactions and Supramolecular Assemblies
The unique electronic properties of bis(sulfonyl) compounds suggest potential applications for their metal complexes in catalysis. The strong electron-withdrawing nature of the sulfonyl groups can render a coordinated metal center more electrophilic, potentially enhancing its activity in Lewis acid-catalyzed reactions. For example, metal complexes of bis[(perfluoroalkyl)sulfonyl]imides, which share the feature of having a central atom flanked by two sulfonyl groups, have been successfully employed as effective Lewis acid catalysts in various organic transformations. researchgate.net Similarly, coinage metal complexes of (bisfluorosulfonyl)imide have shown excellent catalytic performance. researchgate.net This suggests that complexes of this compound could be valuable in promoting reactions such as Diels-Alder or Friedel-Crafts alkylations.
In the realm of supramolecular chemistry, the sulfonyl group is a capable hydrogen bond acceptor. nih.gov The oxygen atoms can participate in hydrogen bonding interactions with suitable donor groups, such as N-H or O-H moieties from other molecules. This property could be exploited to direct the self-assembly of metal complexes into larger, ordered architectures like coordination polymers or discrete cages. Studies on sulfonamide-substituted silatranes show the formation of cyclic dimers in the crystal lattice through intermolecular hydrogen bonds involving the sulfonyl oxygen atoms. nih.gov This capacity for forming predictable, directional interactions makes this compound-based structures promising building blocks for crystal engineering and the design of functional supramolecular materials. nih.gov
Advanced Research Applications of Bis Cyclohexylsulfonyl Methane in Organic Synthesis
Utilization as a Building Block in Complex Molecular Architectures
Theoretically, the structure of bis(cyclohexylsulfonyl)methane, featuring two cyclohexylsulfonyl groups attached to a central methylene (B1212753) unit, presents intriguing possibilities as a building block in the synthesis of complex molecules. The methylene bridge is flanked by two strongly electron-withdrawing sulfonyl groups, rendering the central carbon atom acidic and amenable to deprotonation. This would, in principle, allow for the introduction of the gem-disulfone moiety into larger, more intricate molecular frameworks through alkylation or acylation reactions. Such structures could serve as precursors to a variety of other functional groups.
However, a thorough review of synthetic chemistry literature does not yield specific examples where this compound is explicitly employed as a key building block for the construction of complex natural products or other elaborate molecular architectures. While the broader class of disulfones has been utilized in synthetic strategies like the Julia-Kocienski olefination, specific applications of the cyclohexyl derivative are not detailed. The bulky cyclohexyl groups may present steric challenges that limit its utility compared to less hindered analogs like bis(phenylsulfonyl)methane (B177063).
Participation in Catalyst Design and Development within Academic Research
The field of organocatalysis often leverages molecules with well-defined three-dimensional structures and specific electronic properties to act as catalysts. The rigid chair conformation of the cyclohexane (B81311) rings and the defined geometry around the sulfonyl groups in this compound could theoretically be incorporated into larger chiral scaffolds for asymmetric catalysis. The sulfonyl groups could act as hydrogen bond donors or engage in other non-covalent interactions to activate substrates.
Despite these theoretical possibilities, there is no direct evidence in the scientific literature of this compound being used as a component or motif in the design and development of organocatalytic systems. Research in organocatalysis has explored a vast array of molecular frameworks, but the this compound skeleton does not appear to be among them.
Contribution to Modern Reagent Chemistry and Methodologies
New reagents and synthetic methodologies are constantly being developed to improve the efficiency, selectivity, and scope of chemical reactions. While bis(sulfonyl)methanes, in general, are known to be precursors for various reactive intermediates, there are no prominent, named reactions or modern synthetic methodologies that specifically rely on this compound as a key reagent. Its primary documented role is as a precursor to its diazo derivative. The development of novel reagents often stems from unique reactivity profiles, and it appears the specific reactivity of this compound has not yet been harnessed for a novel, widely adopted synthetic method.
Exploration in Advanced Separation Science
In advanced separation science, novel extractants and adsorbents are designed to selectively bind and separate specific molecules or ions. The two sulfonyl groups in this compound could potentially act as ligands for metal ions or engage in specific intermolecular interactions, making it a candidate for a component in a specialized extractant or adsorbent material.
However, a survey of the literature on separation science, including liquid-liquid extraction, solid-phase extraction, and chromatography, reveals no studies where this compound has been investigated or utilized as a component in novel separation media. Research in this area tends to focus on compounds with higher polarity, more accessible coordination sites, or those that can be easily immobilized on a solid support, and this compound does not appear to have been explored in this context.
Future Research Directions and Unexplored Avenues for Bis Cyclohexylsulfonyl Methane Chemistry
Integration with Flow Chemistry and Continuous Processing for Efficient Synthesis
The conventional batch synthesis of bis(cyclohexylsulfonyl)methane, involving nucleophilic substitution followed by oxidation, can be significantly enhanced by integrating flow chemistry and continuous processing techniques. This modern synthetic approach offers numerous advantages over traditional methods, including improved safety, higher yields, enhanced purity, and greater scalability. researchgate.netmdpi.comnih.gov
Flow chemistry involves the continuous movement of reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com For the synthesis of this compound, a two-stage continuous flow system could be envisioned. In the first stage, cyclohexylthiol and methylene (B1212753) chloride would be pumped into a reactor where the initial nucleophilic substitution occurs. The resulting intermediate would then flow directly into a second reactor module containing an oxidizing agent, such as hydrogen peroxide with a catalyst, to form the final product.
The benefits of such a system are manifold. The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, mitigating risks associated with exothermic oxidation steps. mdpi.com Furthermore, continuous processing can be automated, reducing human intervention and improving batch-to-batch consistency. csflowchem.com This approach not only makes the synthesis more efficient but also aligns with the principles of green chemistry by potentially reducing waste and energy consumption. mdpi.com
Table 1: Comparison of Batch vs. Flow Synthesis for this compound
| Feature | Conventional Batch Synthesis | Proposed Flow Synthesis |
| Process Type | Discontinuous | Continuous, integrated |
| Heat Transfer | Limited by vessel size | Highly efficient |
| Safety | Potential for thermal runaway | Enhanced control over exotherms |
| Scalability | Challenging, requires larger reactors | Easily scalable by extending run time |
| Consistency | Prone to batch-to-batch variation | High reproducibility |
| Automation | Limited | Fully automatable |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The chemical structure of this compound, featuring a central methylene group activated by two strongly electron-withdrawing sulfonyl groups, suggests a rich and largely unexplored reactivity profile. The acidic nature of the methylene protons makes this compound an excellent precursor for generating a stabilized carbanion. This carbanion could serve as a nucleophile in a variety of carbon-carbon bond-forming reactions, a cornerstone of organic synthesis.
Future research could focus on exploiting this reactivity in transformations such as:
Alkylation and Acylation: The carbanion can be reacted with a wide range of electrophiles (alkyl halides, acyl chlorides) to introduce new functional groups, creating a library of novel derivatives.
Michael Additions: As a soft nucleophile, the carbanion could participate in conjugate additions to α,β-unsaturated carbonyl compounds, a powerful tool for constructing complex molecular frameworks.
Catalysis: Drawing inspiration from related bis(pyrazolyl)methane compounds that act as ligands in catalysis, this compound could be functionalized to create novel ligands for transition metal catalysts. nih.gov These catalysts could find applications in polymerization or asymmetric synthesis.
Furthermore, the sulfonyl groups themselves can undergo transformations. Reductive cleavage could provide a route to monosulfonylated or desulfonylated products, while elimination reactions, similar to those seen in bis(phenylsulfonyl)alkanes, could be explored to synthesize unsaturated compounds. rsc.org
Potential in Advanced Materials Science Research
While the derivative bis(cyclohexylsulfonyl)diazomethane (B145175) is well-known as a photoacid generator (PAG) in the microelectronics industry, the parent compound, this compound, also holds significant, albeit less explored, potential in materials science. atomfair.com Its robust structure, featuring two bulky cyclohexyl groups and polar sulfonyl moieties, makes it an intriguing building block for advanced materials.
Potential research avenues include:
Polymer Precursors: The compound could be functionalized with polymerizable groups (e.g., vinyl, acrylate) to create monomers. The resulting polymers would incorporate the bulky, thermally stable sulfonyl structure, potentially leading to materials with high thermal resistance, specific refractive indices, or enhanced dielectric properties, desirable for applications in optics and electronics.
Supramolecular Materials: The sulfonyl groups are excellent hydrogen bond acceptors. This property could be exploited to design and construct supramolecular assemblies, such as gels, liquid crystals, or crystalline networks. By co-crystallizing with suitable hydrogen bond donors, novel materials with tunable properties could be engineered.
High-Energy Materials: The sulfonyl backbone is a component of certain high-energy materials. While the focus has been on its diazo derivative, the core structure's thermal stability and density could be advantageous in developing new energetic material precursors.
Guiding Experimental Design through Enhanced Theoretical Predictions
Computational chemistry provides powerful tools for predicting molecular properties and reactivity, thereby guiding experimental research and saving significant laboratory time and resources. Applying theoretical methods to this compound could offer profound insights into its chemical behavior.
Key areas for computational investigation include:
Conformational Analysis: Determining the preferred three-dimensional structure and rotational barriers of the cyclohexyl and sulfonyl groups to understand how its shape influences its packing in crystals and its interaction with other molecules.
Acidity Prediction: Calculating the pKa of the central methylene protons to quantify its acidity and guide the choice of appropriate bases for generating the carbanion.
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for both its synthesis and its potential novel transformations. This can help optimize reaction conditions and predict the feasibility of new reactions.
Spectroscopic Prediction: Calculating NMR, IR, and other spectroscopic properties to aid in the characterization of the compound and its derivatives.
By building accurate computational models, researchers can screen potential reactions and material applications in silico before embarking on extensive experimental work, accelerating the pace of discovery.
Interdisciplinary Research with Other Chemical and Scientific Fields
The unique properties of this compound position it at the crossroads of several scientific disciplines, creating opportunities for fruitful interdisciplinary research.
Organic Synthesis and Materials Science: The most established link is its role as a precursor to photoacid generators used in microfabrication. Future collaborations could focus on designing and synthesizing novel PAGs based on this scaffold with enhanced sensitivity, thermal stability, and solubility for next-generation lithography.
Medicinal Chemistry: While not a traditional pharmacophore, related nitrogen-containing heterocyclic compounds like bis(pyrazolyl)methanes have shown antimicrobial activity. nih.gov This suggests that derivatives of this compound could be synthesized and screened for biological activity, potentially opening a new, unexplored area of medicinal chemistry.
Organometallic Chemistry: As mentioned, the core structure is a potential platform for designing new ligands for catalysts. nih.gov Collaboration between organic synthesis and organometallic chemistry could lead to the development of catalysts for challenging chemical transformations.
By fostering these interdisciplinary collaborations, the full potential of this compound chemistry can be unlocked, leading to innovations that transcend the boundaries of traditional chemical research.
Q & A
Q. How do synergistic effects between this compound and polymer matrices influence material properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
